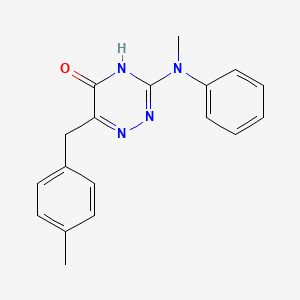

3-(methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Description

3-(Methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a triazinone derivative featuring a methyl(phenyl)amino substituent at position 3 and a 4-methylbenzyl group at position 5. Triazinones are heterocyclic compounds with a broad spectrum of biological activities, including herbicidal, antimicrobial, and anticancer properties. The structural uniqueness of this compound lies in its dual aromatic substituents, which may influence its electronic properties, lipophilicity, and binding interactions with biological targets.

Properties

IUPAC Name |

3-(N-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-13-8-10-14(11-9-13)12-16-17(23)19-18(21-20-16)22(2)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJBXNGURXVYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methylbenzylamine with a suitable triazine derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazines with different functional groups.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Triazine derivatives, including 3-(methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, research has demonstrated that modifications in the triazine structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

The potential anticancer effects of triazine derivatives are also notable. Compounds like this compound have been investigated for their ability to induce apoptosis in cancer cells. Research has shown that these compounds can interfere with cellular pathways involved in cancer progression, suggesting their use as therapeutic agents in oncology .

Anti-inflammatory Effects

Research indicates that triazine derivatives possess anti-inflammatory properties. The compound has been studied for its ability to modulate inflammatory pathways and cytokine production, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Pesticide Development

The structural characteristics of triazine compounds make them suitable candidates for developing new pesticides. Research has shown that derivatives like this compound can effectively target specific pests while being less harmful to beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Herbicide Properties

Triazines are well-known for their herbicidal activity. The compound has been evaluated for its effectiveness in controlling weed species in various crops. Its ability to inhibit photosynthesis in target plants makes it a potential candidate for herbicide formulation .

Chemical Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The development of efficient synthetic routes is essential for producing this compound at scale for research and industrial applications. Recent studies have focused on optimizing reaction conditions to improve yield and purity .

Case Studies

Mechanism of Action

The mechanism of action of 3-(methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Triazinones

- Compound 20b: 4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one () Substituents: Trifluoromethyl (electron-withdrawing) and 4-fluorobenzylidene (halogenated aromatic). Activity: Exhibited potent antibacterial activity against E. coli (IR 87%, MIC 3.90 μg/mL) and antibiofilm effects (IR 87.4% inhibition). The para-fluoro group enhanced activity compared to non-halogenated analogs. Comparison: The target compound lacks halogen atoms but includes a 4-methylbenzyl group, which may reduce antibacterial potency due to decreased electronegativity.

Antifungal Triazinones

- Compound 20a: 4-(Ethylideneamino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one () Substituents: Ethylideneamino (small alkyl chain) and trifluoromethyl. Activity: Effective against S. typhi (MIC 7.81 μg/mL) and A. flavus (MIC 15.62 μg/mL). Comparison: The target compound’s methyl(phenyl)amino group introduces steric bulk compared to ethylideneamino, possibly limiting antifungal efficacy but offering selectivity for other targets .

Herbicidal Triazinones

- Rimsulfuron: 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one () Substituents: tert-Butyl (bulky alkyl) and methylthio. Activity: Inhibits amino acid biosynthesis in weeds, providing selective herbicidal action. Comparison: The target compound’s 4-methylbenzyl group is less bulky than tert-butyl, which may reduce soil persistence but improve solubility in organic matrices .

- Metribuzin Derivatives: Acylhydrazones with tert-butyl and methylthio groups () Substituents: Benzylideneamino and methoxybenzylidene. Activity: Modulated herbicidal efficacy depending on aromatic substitution. Comparison: The methyl(phenyl)amino group in the target compound may offer similar π-π stacking interactions as benzylideneamino groups, but its asymmetric structure could alter binding to acetolactate synthase (ALS) enzymes .

Anticancer Triazinones

- Compound 12: 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one () Substituents: Thienylvinyl (conjugated system) and hydroxypropylthio. Activity: Cytotoxic against multiple cancer cell lines via thiol-mediated apoptosis. However, its aromatic substituents may stabilize interactions with hydrophobic kinase domains .

Physicochemical and Structural Comparisons

Table 1: Substituent Effects on Key Properties

Electronic and Steric Effects

Lipophilicity and Solubility

- The 4-methylbenzyl group in the target compound likely increases logP compared to tert-butyl (Rimsulfuron), balancing solubility and membrane permeability.

Biological Activity

3-(methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The triazine derivatives exhibit a wide range of biological activities. This section summarizes the key findings regarding the biological activities associated with this compound.

Antimicrobial Activity

Research has shown that compounds in the triazine class can exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The compound has been observed to inhibit protein synthesis and nucleic acid production in bacterial cells. This mechanism contributes to its bactericidal effects against various pathogens, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species, demonstrating moderate to good efficacy compared to established antibiotics like ciprofloxacin .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Enterococcus spp. | 62.5 - 125 | Antienterococcal |

| Escherichia coli | 3.90 | Antibacterial |

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity:

- Efficacy Against Fungi : It has shown effectiveness against Candida albicans with an inhibition rate of up to 87% at certain concentrations .

- Comparative Analysis : When compared with traditional antifungals like fluconazole, this compound demonstrated superior activity against specific fungal strains.

| Fungal Strain | Inhibition Rate (%) | MIC (μg/mL) |

|---|---|---|

| Candida albicans | 75.0 | 15.62 |

| Aspergillus flavus | Up to 87 | 15.62 |

Anticancer Activity

The potential anticancer properties of triazine derivatives have also been explored:

- Targeting TrxR1 : The compound has been investigated for its ability to inhibit thioredoxin reductase (TrxR1), a key enzyme involved in cancer cell proliferation and survival .

- Cell Line Studies : In vitro studies indicated that the compound could reduce cell viability in various cancer cell lines, suggesting its potential as a lead candidate for anticancer drug development.

Case Studies and Research Findings

Several studies have documented the biological activities of related triazine compounds, providing insights into structure-activity relationships (SAR):

- Study on Antimicrobial Activity : A recent publication highlighted that modifications in substituents on the triazine ring significantly influence antimicrobial potency. The study found that certain substitutions enhance activity against both bacterial and fungal strains .

- Crystal Structure Analysis : Research involving crystal structure determination has revealed insights into the molecular interactions that contribute to biological activity. The planar structure of the triazine ring facilitates interactions with biological targets .

Q & A

Q. What are the recommended synthetic pathways for 3-(methyl(phenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one?

Methodological Answer: The synthesis of triazinone derivatives typically involves multi-step reactions. For example:

- Step 1: Condensation of substituted anilines with triazine precursors under reflux conditions using ethanol or acetonitrile as solvents. Catalysts like HCl or acetic acid may accelerate the reaction .

- Step 2: Functionalization via nucleophilic substitution or alkylation. For instance, introducing the 4-methylbenzyl group may require benzyl halides in the presence of a base (e.g., K₂CO₃) .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) is recommended. Yields typically range from 60–85% depending on substituent reactivity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylphenylamino and benzyl groups). For example, aromatic protons appear at δ 6.8–7.5 ppm, while methyl groups resonate near δ 2.3–2.5 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

- HPLC: Purity assessment using C18 columns with UV detection at 254 nm .

Q. What biological activity screening assays are applicable to this compound?

Methodological Answer: Triazinones are often screened for antimicrobial or pharmacological activity:

- Antimicrobial Assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use positive controls like ampicillin and negative controls (DMSO) .

- Enzyme Inhibition: For potential therapeutic applications, test against targets like carbonic anhydrase or kinases using fluorometric or colorimetric assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation: Replace the 4-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding .

- Pharmacophore Mapping: Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with the triazinone core) .

- Data Analysis: Compare bioactivity data (e.g., MIC values, IC₅₀) across derivatives using statistical tools like ANOVA to identify significant trends .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Experimental Replication: Ensure consistency in assay conditions (e.g., pH, temperature) and microbial strains .

- Data Normalization: Express activity relative to internal controls (e.g., % inhibition vs. baseline).

- Meta-Analysis: Use platforms like RevMan to aggregate data from multiple studies and assess heterogeneity .

Q. What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers to assess stability under physiological conditions .

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes) and validate with experimental IC₅₀ data .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.